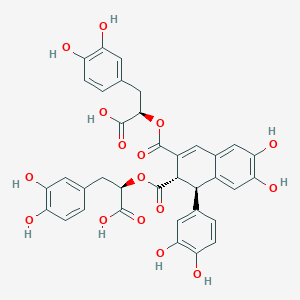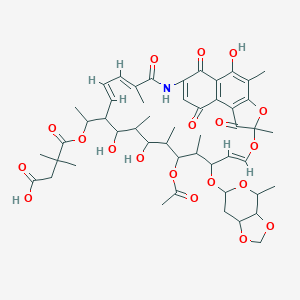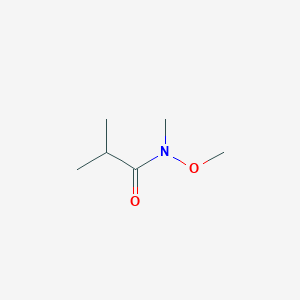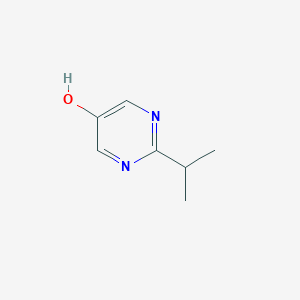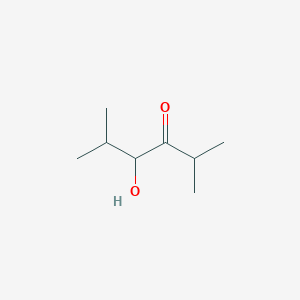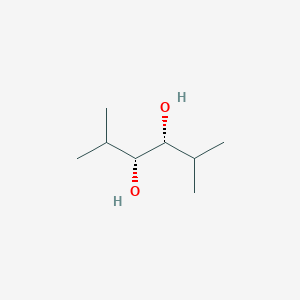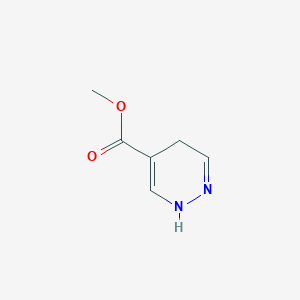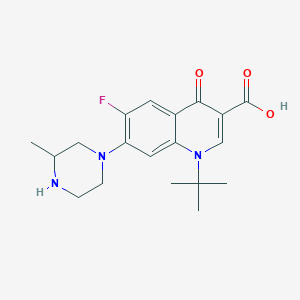
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, also known as moxifloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is used to treat a wide range of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. Moxifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair.
Mecanismo De Acción
Moxifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid prevents the bacteria from reproducing and eventually leads to their death.
Efectos Bioquímicos Y Fisiológicos
Moxifloxacin has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain cytokines and chemokines, which are involved in the immune response to bacterial infections. It has also been shown to increase the levels of reactive oxygen species, which can lead to oxidative damage to bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid in lab experiments is its broad-spectrum antibacterial activity. This makes it useful for studying a wide range of bacterial infections. However, one limitation of using 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is that it can be toxic to certain cell types and can interfere with certain cellular processes.
Direcciones Futuras
There are a number of future directions for research on 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. One area of research is the development of new 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid derivatives with improved antibacterial activity and reduced toxicity. Another area of research is the use of 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid in combination with other antibiotics to enhance their effectiveness. Finally, there is a need for further research on the biochemical and physiological effects of 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid on the body.
Métodos De Síntesis
Moxifloxacin is synthesized through a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-3-carboxylic acid with tert-butylamine to form 1-tert-butyl-6-fluoro-4-oxo-7-(2-tert-butylaminoethyl)-1,4-dihydroquinoline-3-carboxylic acid. This intermediate is then reacted with 3-methylpiperazine to form 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Moxifloxacin has been extensively studied for its antibacterial activity and its potential use in the treatment of various bacterial infections. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Propiedades
Número CAS |
116163-02-1 |
|---|---|
Nombre del producto |
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid |
Fórmula molecular |
C19H24FN3O3 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H24FN3O3/c1-11-9-22(6-5-21-11)16-8-15-12(7-14(16)20)17(24)13(18(25)26)10-23(15)19(2,3)4/h7-8,10-11,21H,5-6,9H2,1-4H3,(H,25,26) |
Clave InChI |
ZMTUMOZDZAJLFA-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
SMILES canónico |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
Sinónimos |
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-qu inoline-3-carboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



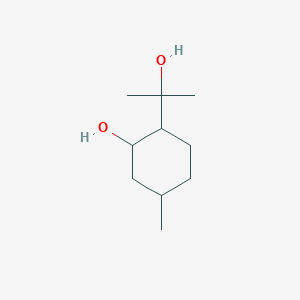
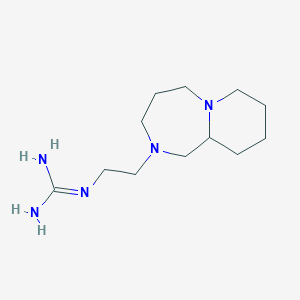
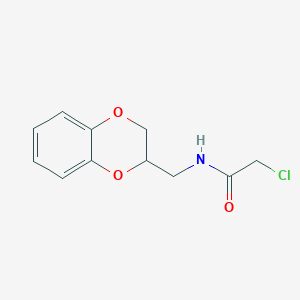
![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)

